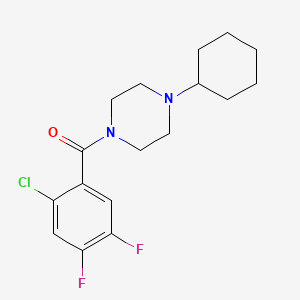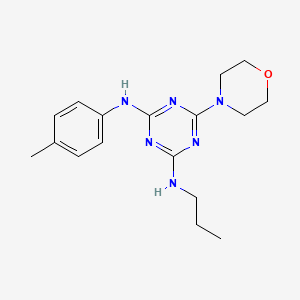
3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile
描述
3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile, also known as ECSA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in various fields, including cancer therapy, photovoltaics, and organic electronics. In cancer therapy, 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In photovoltaics, 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been used as a sensitizer in dye-sensitized solar cells to improve their efficiency. In organic electronics, 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been used as a building block for the synthesis of conjugated polymers with high charge mobility and conductivity.
作用机制
The mechanism of action of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell cycle progression and apoptosis. 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has also been shown to interact with DNA and induce DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to have both biochemical and physiological effects on cells and tissues. Biochemically, 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to induce the production of reactive oxygen species, which can cause oxidative stress and DNA damage. Physiologically, 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile is its potential as a novel therapeutic agent for cancer and other diseases. 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a high selectivity for cancer cells and low toxicity to normal cells, which is a desirable property for a cancer drug. Another advantage of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile is its versatility as a building block for the synthesis of conjugated polymers and other organic materials. However, there are also limitations to the use of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile in lab experiments, such as its low solubility in water and its high sensitivity to light and oxygen.
未来方向
There are many potential future directions for the study of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile, including:
1. Development of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile-based cancer therapies with improved efficacy and safety profiles.
2. Optimization of the synthesis method and purification techniques for 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile to improve its yield and purity.
3. Exploration of the photovoltaic and electronic properties of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile and its derivatives.
4. Investigation of the mechanism of action of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile at the molecular level.
5. Development of new 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile derivatives with improved properties and functions.
6. Evaluation of the potential of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile is a novel compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile involves a series of chemical reactions that require specialized equipment and expertise. 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in cancer therapy, photovoltaics, and organic electronics. The mechanism of action of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile involves the inhibition of various signaling pathways that are involved in cell growth and survival. 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has both biochemical and physiological effects on cells and tissues, and it has advantages and limitations for lab experiments. There are many potential future directions for the study of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile, including the development of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile-based cancer therapies, optimization of the synthesis method, and exploration of its photovoltaic and electronic properties.
属性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(9-ethylcarbazol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-2-25-22-11-7-6-10-20(22)21-15-17(12-13-23(21)25)14-19(16-24)28(26,27)18-8-4-3-5-9-18/h3-15H,2H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWVRRHPZTKIO-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)



![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)
![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)
![methyl 4-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4852604.png)

![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4852607.png)
![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)
![ethyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4852629.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)
![2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
![N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4852642.png)